gamma-Gurjunene

概述

描述

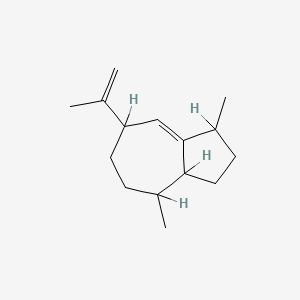

Gamma-Gurjunene is a natural sesquiterpene hydrocarbon with the molecular formula C15H24. It is one of the components found in the essential oils of various plants, including those from the Dipterocarpaceae family. This compound is known for its distinct aroma and is often used in the fragrance industry. Its chemical structure consists of a bicyclic framework, which contributes to its unique properties.

准备方法

Gamma-Gurjunene can be synthesized through the isomerization of alpha-Gurjunene in an acidic medium . This process involves the rearrangement of the molecular structure of alpha-Gurjunene to form this compound. Additionally, this compound can be isolated from natural sources such as gurjun balsam, which is obtained from the Dipterocarpus species . The essential oil is extracted through steam distillation, followed by purification steps to isolate this compound.

化学反应分析

Epoxidation and Reduction Pathways

Gamma-gurjunene undergoes epoxidation with m-chloroperbenzoic acid (mCPBA) to yield two monoepoxides and two diepoxides (Figure 1A) . Subsequent reduction of the diepoxides with lithium aluminum hydride (LiAlH₄) or lithium triethylborohydride (LiBHEt₃) produces diols (Table 1).

Table 1: Reduction Products of γ-Gurjunene Diepoxides

| Reducing Agent | Equivalents | Major Products | Yield | Characterization Method |

|---|---|---|---|---|

| LiAlH₄ | 4 | Single diol (C₁₅H₂₆O₂) | 93% | ¹H/¹³C NMR, GC-MS |

| LiAlH₄ | 2 | Epoxy alcohol, two enediols, dienol | 65–78% | 2D NMR |

The stereochemistry of the diols was confirmed via NOESY correlations, revealing chair-like conformations for the bicyclic systems .

Stability Under Gamma Irradiation

This compound demonstrates resistance to decomposition under γ-ray irradiation (5–30 kGy), with minimal changes in its relative abundance in essential oils (Table 2) .

Table 2: Impact of γ-Irradiation on γ-Gurjunene Stability

| Radiation Dose (kGy) | Change in Relative Abundance | Key Observations |

|---|---|---|

| 5 | ±0.2% | No structural degradation |

| 20 | -2.8% | Slight decrease due to radical interactions |

Radiation-induced radicals preferentially react with oxygenated monoterpenes (e.g., linalool), sparing γ-gurjunene’s hydrocarbon skeleton .

Isomerization and Biosynthetic Notes

This compound is synthesized via acid-catalyzed isomerization of α-gurjunene . Biosynthetically, it arises from farnesyl pyrophosphate cyclization, a pathway shared with other sesquiterpenes .

Key Analytical Methods

科学研究应用

Antimicrobial Activity

Gamma-Gurjunene exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in studies involving essential oils rich in this compound, significant inhibition of bacterial growth was observed, suggesting its potential use in developing natural antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various biological models. This characteristic makes it a candidate for therapeutic formulations aimed at treating inflammatory conditions .

Antioxidant Properties

This compound demonstrates antioxidant activity, which is crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its potential use in nutraceuticals and dietary supplements aimed at promoting health and preventing chronic diseases .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been studied for its effects on cancer cell lines, showing cytotoxicity against certain types of cancer cells. These findings indicate a potential role in cancer therapy, although further studies are necessary to elucidate the mechanisms involved .

Insecticidal Properties

This compound has been identified as an effective insect repellent and insecticide. Its presence in essential oils can deter pests, making it valuable for organic farming practices where synthetic pesticides are avoided . This application is particularly relevant in the context of sustainable agriculture.

Plant Growth Promotion

Research indicates that certain terpenes, including this compound, may enhance plant growth and resilience against environmental stressors. This capability could be harnessed to improve crop yields and sustainability .

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is utilized in the fragrance industry for perfumes and cosmetics. It contributes to the complexity of scents and is valued for its stability and low volatility .

Food Preservation

The antimicrobial properties of this compound make it suitable for use as a natural preservative in food products. Its ability to inhibit microbial growth can extend the shelf life of various food items while maintaining safety and quality .

Case Studies

作用机制

The mechanism of action of gamma-Gurjunene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, this compound may interact with cell membrane receptors, modulating signaling pathways that lead to its observed biological effects.

相似化合物的比较

Gamma-Gurjunene is similar to other sesquiterpenes such as alpha-Gurjunene, beta-Gurjunene, and gamma-Himachalene. it is unique in its specific chemical structure and the distinct aroma it imparts. Unlike alpha-Gurjunene, which is more commonly found in nature, this compound is less abundant and often requires specific isolation techniques . Its unique properties make it valuable in both research and industrial applications.

Similar Compounds

- Alpha-Gurjunene

- Beta-Gurjunene

- Gamma-Himachalene

- Patchoulol

- Caryophyllene

生物活性

Gamma-gurjunene, a sesquiterpene hydrocarbon, is noted for its diverse biological activities, including antimicrobial, antiproliferative, and antioxidant properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Composition

This compound is commonly found in essential oils derived from various plant species. Its chemical structure contributes significantly to its biological activities. The following table summarizes the concentration of this compound in different essential oils:

| Plant Species | This compound Concentration (%) |

|---|---|

| Eucalyptus patrisii | 12.5 |

| Annonaceae species | Variable (not specified) |

| Other Eucalyptus species | 0.6 |

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For instance, research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are often comparable to or better than those of conventional antibiotics.

- Study Findings :

Antiproliferative Effects

This compound has also shown promise in cancer research, particularly regarding its antiproliferative effects on various cancer cell lines.

- Case Study :

- A study evaluated the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG2) cells, revealing an IC50 value of 19.3 µg/mL, indicating significant cytotoxicity .

- In vivo studies using murine models showed that administration of this compound resulted in tumor growth inhibition rates of up to 37.5% at higher doses .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

- Research Findings :

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation .

- Antiproliferative Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Antioxidant Mechanism : this compound reduces oxidative stress by enhancing endogenous antioxidant enzyme activities .

属性

IUPAC Name |

1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYRYUZIBGFLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=C2C1CCC2C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275870 | |

| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22567-17-5, 915104-82-4 | |

| Record name | gamma-Gurjunene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。